molecular formula C17H23N3O4S2 B2439262 1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034445-28-6

1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No.: B2439262
CAS No.: 2034445-28-6
M. Wt: 397.51
InChI Key: FOIATVGOXYMMNQ-UHFFFAOYSA-N
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Description

1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex compounds related to 1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine often involves multi-step chemical reactions, leading to the formation of structures with significant biological and chemical properties. For instance, a study on the synthesis and characterization of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol highlighted the detailed synthesis process, spectroscopic characterization, and structural analysis through X-ray diffraction studies, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2015).

Biological and Pharmacological Applications

Derivatives of piperidine, such as those related to the chemical structure , have been extensively explored for their biological and pharmacological potential. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and their evaluation against butyrylcholinesterase (BChE) enzyme demonstrates the compound's potential in the treatment of diseases related to enzyme dysfunction. Molecular docking studies further elucidated the interaction of these compounds with the active sites of human BChE protein, identifying critical amino acid residues involved in ligand stabilization (H. Khalid et al., 2016).

Antimicrobial and Antifungal Efficacy

Piperidine derivatives also exhibit significant antimicrobial and antifungal properties. Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) demonstrated potent antimicrobial activities against bacterial and fungal pathogens, highlighting the structure-activity relationship and the influence of substitutions on the antimicrobial efficacy (K. Vinaya et al., 2009).

Antioxidant and Anticholinesterase Activity

Moreover, sulfonyl hydrazones containing piperidine derivatives have been synthesized and evaluated for their antioxidant and anticholinesterase activity, underscoring the therapeutic potential of such compounds in oxidative stress-related disorders and neurodegenerative diseases. Compounds with specific substitutions showed high antioxidant capacity and significant inhibition of acetylcholinesterase (AChE), suggesting their utility in developing treatments for conditions like Alzheimer's disease (Nurcan Karaman et al., 2016).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-13-4-5-16(12-14(13)2)26(23,24)20-9-6-15(7-10-20)25(21,22)17-18-8-11-19(17)3/h4-5,8,11-12,15H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIATVGOXYMMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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